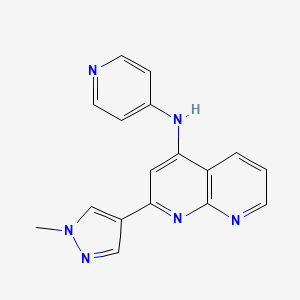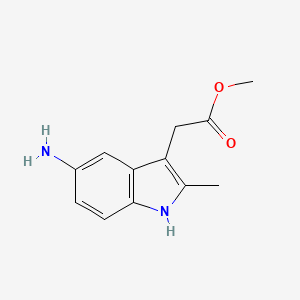
methyl 2-(5-amino-2-methyl-1H-indol-3-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(5-amino-2-methyl-1H-indol-3-yl)acetate is a chemical compound belonging to the class of indole derivatives. Indoles are a significant heterocyclic system found in many natural products and drugs. This compound features an indole ring system substituted with an amino group at the 5-position and a methyl group at the 2-position, along with an acetate ester group at the 3-position.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 2-methylindole as the starting material.
Nitration: The indole ring is nitrated to introduce the amino group at the 5-position.
Reduction: The nitro group is then reduced to an amino group.
Acetylation: The amino group is acetylated to form the acetate ester.
Methylation: Finally, the compound is methylated to introduce the methyl group at the 2-position.
Industrial Production Methods: Industrial production of this compound involves optimizing these synthetic steps for large-scale synthesis. This includes using catalysts and specific reaction conditions to increase yield and purity.
Types of Reactions:
Oxidation: The indole ring can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to convert nitro groups to amino groups.
Substitution: Substitution reactions can introduce different functional groups at various positions on the indole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Typical reducing agents include iron (Fe) and hydrogen (H2) in the presence of a catalyst.
Substitution: Various electrophiles and nucleophiles can be used for substitution reactions, depending on the desired functional group.
Major Products Formed:
Oxidation Products: Indole-3-carboxylic acid derivatives.
Reduction Products: Amino-substituted indoles.
Substitution Products: Various substituted indoles depending on the reagents used.
Applications De Recherche Scientifique
Chemistry: Methyl 2-(5-amino-2-methyl-1H-indol-3-yl)acetate is used as an intermediate in the synthesis of more complex indole derivatives, which are important in medicinal chemistry.
Biology: Indole derivatives are known for their biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties. This compound can be used to study these biological effects.
Medicine: Indole derivatives are explored for their potential therapeutic applications. They can bind to multiple receptors and are used in the development of new drugs.
Industry: This compound is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism by which methyl 2-(5-amino-2-methyl-1H-indol-3-yl)acetate exerts its effects involves binding to specific molecular targets and pathways. The indole ring system interacts with various receptors and enzymes, leading to biological responses such as inhibition of microbial growth or modulation of cellular processes.
Comparaison Avec Des Composés Similaires
Indole-3-acetic acid: A naturally occurring plant hormone with similar structural features.
5-Hydroxyindole-3-acetic acid: Another indole derivative with hydroxyl and acetate groups.
2-Methylindole: A simpler indole derivative without the amino and acetate groups.
Uniqueness: Methyl 2-(5-amino-2-methyl-1H-indol-3-yl)acetate is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity compared to other indole derivatives.
This comprehensive overview provides a detailed understanding of this compound, its preparation, reactions, applications, and comparison with similar compounds
Propriétés
Formule moléculaire |
C12H14N2O2 |
|---|---|
Poids moléculaire |
218.25 g/mol |
Nom IUPAC |
methyl 2-(5-amino-2-methyl-1H-indol-3-yl)acetate |
InChI |
InChI=1S/C12H14N2O2/c1-7-9(6-12(15)16-2)10-5-8(13)3-4-11(10)14-7/h3-5,14H,6,13H2,1-2H3 |
Clé InChI |
UFSCFHDXLXUOFH-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C2=C(N1)C=CC(=C2)N)CC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[6-(2,5-dichlorophenyl)pyridin-2-yl]-2-(4-ethylsulfonylphenyl)acetamide](/img/structure/B15358684.png)

![2-[4-bromo-N-(carboxymethyl)-2-methylanilino]acetic acid](/img/structure/B15358713.png)
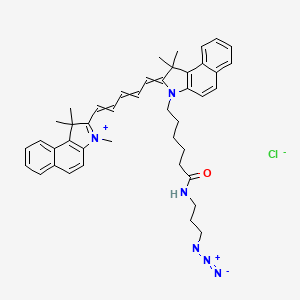
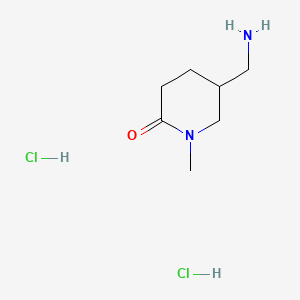

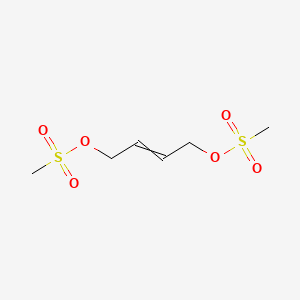

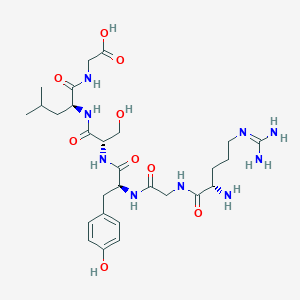
![3-[(4-chlorophenyl)sulfanyl]-2-(piperidin-4-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B15358749.png)
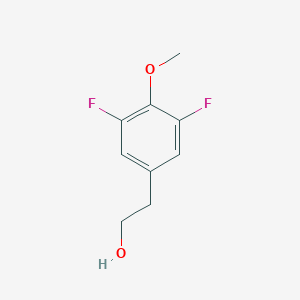
![Cyclohexanamine;2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]-3-methylpentanoic acid](/img/structure/B15358752.png)
![Methyl 3-azabicyclo[3.1.1]heptane-1-carboxylate;hydrochloride](/img/structure/B15358761.png)
